
(2E)-1-(4-bromophenyl)-2-hydroxyiminoethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-Bromo-phenyl)-oxo-acetaldehyde oxime is an organic compound characterized by the presence of a bromine atom attached to a phenyl ring, an oxo group, and an acetaldehyde oxime group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (4-Bromo-phenyl)-oxo-acetaldehyde oxime typically involves the reaction of 4-bromoacetophenone with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction is carried out in an aqueous medium, and the product is isolated through crystallization.
Industrial Production Methods: Industrial production of (4-Bromo-phenyl)-oxo-acetaldehyde oxime may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. The process may also include steps for purification and quality control to ensure consistency in the final product.
Analyse Des Réactions Chimiques
Types of Reactions: (4-Bromo-phenyl)-oxo-acetaldehyde oxime undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction reactions can convert the oxime group to an amine group.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium cyanide can be employed for substitution reactions.
Major Products Formed:
Oxidation: Formation of nitriles or carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of various substituted phenyl derivatives.
Applications De Recherche Scientifique
(4-Bromo-phenyl)-oxo-acetaldehyde oxime has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (4-Bromo-phenyl)-oxo-acetaldehyde oxime involves its interaction with specific molecular targets and pathways. The oxime group can form stable complexes with metal ions, influencing various biochemical processes. Additionally, the bromine atom can participate in halogen bonding, affecting the compound’s reactivity and interactions with biological molecules.
Comparaison Avec Des Composés Similaires
- 4-Bromophenylacetic acid
- 4-Bromophenol
- 4-Bromobenzaldehyde
Comparison: (4-Bromo-phenyl)-oxo-acetaldehyde oxime is unique due to the presence of both an oxime group and a bromine atom on the phenyl ring This combination imparts distinct chemical properties and reactivity compared to other similar compounds
Propriétés
Formule moléculaire |
C8H6BrNO2 |
|---|---|
Poids moléculaire |
228.04 g/mol |
Nom IUPAC |
(2E)-1-(4-bromophenyl)-2-hydroxyiminoethanone |
InChI |
InChI=1S/C8H6BrNO2/c9-7-3-1-6(2-4-7)8(11)5-10-12/h1-5,12H/b10-5+ |
Clé InChI |
FFJWXANTUQPJJO-BJMVGYQFSA-N |
SMILES isomérique |
C1=CC(=CC=C1C(=O)/C=N/O)Br |
SMILES canonique |
C1=CC(=CC=C1C(=O)C=NO)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


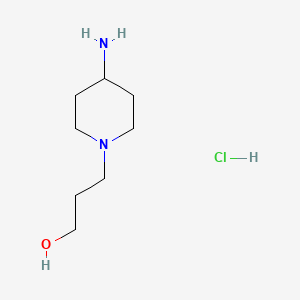
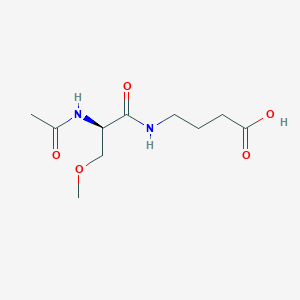

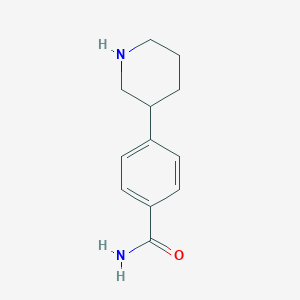
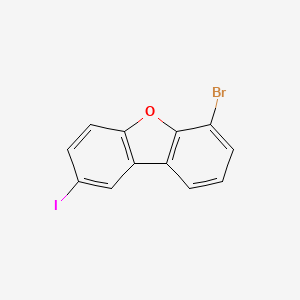
![[1-(Benzhydrylideneamino)-1-methylpyrrolidin-1-ium-2-yl]methanol;iodide](/img/structure/B12284475.png)




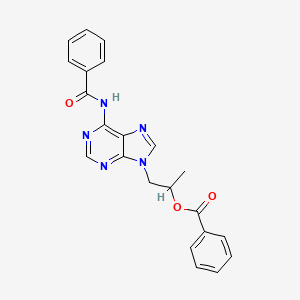
![3-({Tricyclo[5.2.1.0,2,6]decan-8-yl}amino)propan-1-ol](/img/structure/B12284525.png)
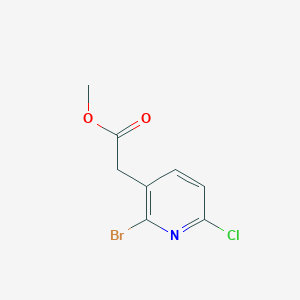
![1-[3-(Benzyloxy)cyclobutyl]methanamine](/img/structure/B12284529.png)
